molecular formula C14H17BrClNO3 B13944466 tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate

tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate

Cat. No.: B13944466
M. Wt: 362.64 g/mol
InChI Key: KSNQEYNLQMIREK-UHFFFAOYSA-N
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Description

tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate is an organic compound with a complex structure that includes a benzofuran ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of bromine and chlorine substituents. The final step involves the formation of the carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives .

Scientific Research Applications

tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H17BrClNO3

Molecular Weight

362.64 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-7-chloro-2,3-dihydro-1-benzofuran-5-yl)methyl]carbamate

InChI

InChI=1S/C14H17BrClNO3/c1-14(2,3)20-13(18)17-7-8-6-10(16)12-9(11(8)15)4-5-19-12/h6H,4-5,7H2,1-3H3,(H,17,18)

InChI Key

KSNQEYNLQMIREK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C2C(=C1Br)CCO2)Cl

Origin of Product

United States

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